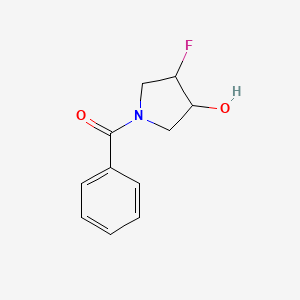
(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone, a compound with the CAS number 2169220-23-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a fluorine atom and a hydroxyl group, along with a phenyl methanone moiety. This specific arrangement contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidin-1-yl compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrrolidin-1-yl Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MV4-11 | TBD | Inhibition of FLT3 kinase |
| 5-Methoxyindirubin 3′-oxime | MV4-11 | 0.072 | Selective FLT3 inhibition, G0/G1 phase arrest |
| 6-Bromoindirubin-3′-oxime | 4T1 mouse model | TBD | Reduces lung metastasis, inhibits cell migration |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has shown that they can act as negative allosteric modulators for metabotropic glutamate receptors (mGlu), which are implicated in various neurological disorders.
Table 2: Neuropharmacological Activity
| Compound Name | Target Receptor | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | mGlu3 | TBD | Potential negative allosteric modulation |
| ML337 | mGlu3 | 593 | CNS penetrant NAM, selective for mGlu3 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit FLT3 kinase activity, which is crucial for the proliferation of certain leukemic cells.
- Modulation of Receptor Activity : The potential to act as a negative allosteric modulator at mGlu receptors suggests implications in treating neurodegenerative diseases.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the downregulation of cyclins and other cell cycle regulators.
Case Studies and Research Findings
A recent study elucidating the crystal structure of related pyrrolidin derivatives highlighted their bioactivity and structural characteristics that influence their pharmacological profiles. The findings suggest that modifications in the chemical structure can significantly alter biological activity.
属性
IUPAC Name |
(3-fluoro-4-hydroxypyrrolidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJRIYNOMUURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














